
Fmoc-Lys(2-Cl-Z)-OH
描述
Fmoc-Lys(2-Cl-Z)-OH is a derivative of lysine, an essential amino acid. It is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group, and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which protects the side chain of lysine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(2-Cl-Z)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the 2-Cl-Z group. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. This intermediate is then reacted with 2-chlorobenzyl chloroformate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
Fmoc-Lys(2-Cl-Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-Cl-Z group can be removed using hydrogenation or acidolysis.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) or trifluoroacetic acid (TFA) for 2-Cl-Z removal.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in DMF.
Major Products Formed
Deprotection: Lysine or partially protected lysine derivatives.
Coupling: Peptides with this compound incorporated into the sequence.
科学研究应用
Chemistry
Fmoc-Lys(2-Cl-Z)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the lysine side chain, facilitating the synthesis of complex peptide sequences.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
The compound is used in the synthesis of peptide-based drugs, including those targeting cancer, infectious diseases, and metabolic disorders. It is also used in the development of diagnostic tools and imaging agents.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings.
作用机制
The mechanism of action of Fmoc-Lys(2-Cl-Z)-OH involves the protection of the amino group and the lysine side chain during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the 2-Cl-Z group protects the side chain. These protective groups can be selectively removed to allow for the formation of peptide bonds and the synthesis of the desired peptide sequence.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) group instead of the 2-Cl-Z group.
Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group instead of the 2-Cl-Z group.
Fmoc-Lys(ivDde)-OH: Contains an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group instead of the 2-Cl-Z group.
Uniqueness
Fmoc-Lys(2-Cl-Z)-OH is unique due to the presence of the 2-Cl-Z group, which provides a different set of deprotection conditions compared to other protecting groups. This allows for greater flexibility in peptide synthesis, particularly when multiple protecting groups are used.
属性
IUPAC Name |
6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYAXRHPZGZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400214 | |
| Record name | 6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133970-31-7 | |
| Record name | 6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


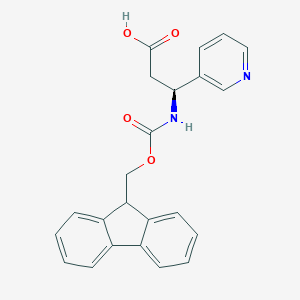
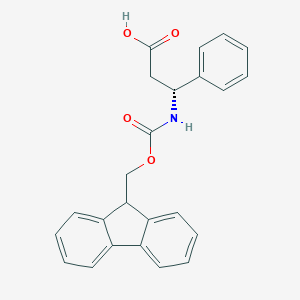
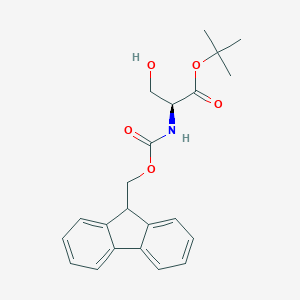

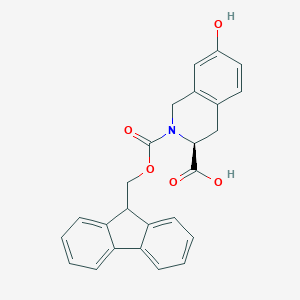
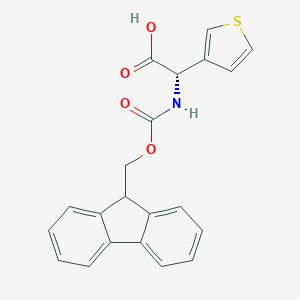
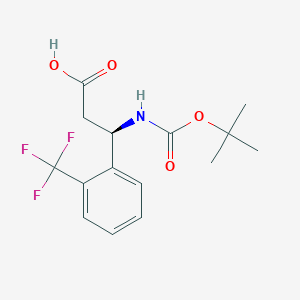
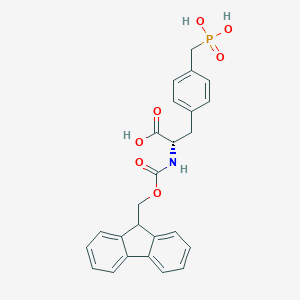
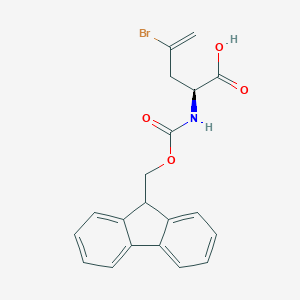
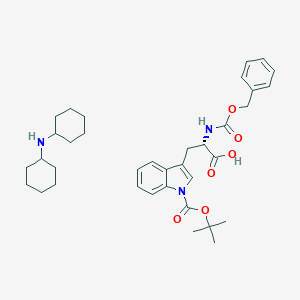
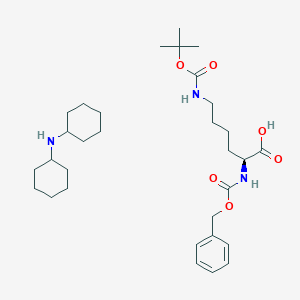


![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556976.png)
